4-(2-Hydroxyethylamino)-4-oxobutanoic acid

Description

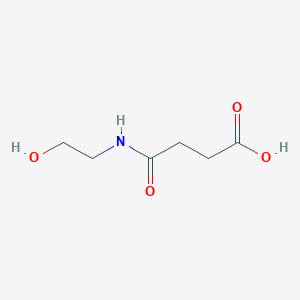

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-4-3-7-5(9)1-2-6(10)11/h8H,1-4H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIXHLZKJCLQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604084 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147578-52-7 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Preparation of Aromatic Ring-Containing Oxobutanoic Acid Analogs

The synthesis of aromatic ring-containing analogs of 4-(2-hydroxyethylamino)-4-oxobutanoic acid, specifically N-arylsuccinamic acids, is commonly achieved through the acylation of aromatic amines with succinic anhydride (B1165640). This reaction provides a direct and efficient method for introducing a substituted aromatic ring into the butanoic acid framework.

The general synthetic scheme involves the nucleophilic attack of the aromatic amine on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, resulting in the corresponding 4-(arylamino)-4-oxobutanoic acid. The reaction is typically carried out in a suitable solvent and can often proceed under mild conditions with high yields.

A representative procedure for the synthesis of these analogs is the preparation of N-phenylsuccinamic acid (succinanilic acid). In this method, succinic anhydride is dissolved in a warm solvent such as benzene, and a solution of aniline in the same solvent is added. The reaction is generally rapid, with the N-phenylsuccinamic acid precipitating out of the solution as a solid. The product can then be isolated by filtration and purified by recrystallization.

This versatile methodology can be extended to a wide range of substituted anilines to produce a library of aromatic ring-containing oxobutanoic acid analogs. The nature and position of the substituents on the aromatic ring can be varied to explore their effects on the properties of the final compounds.

Below is a table detailing various aromatic amines that can be used in this synthetic approach to generate the corresponding N-arylsuccinamic acid analogs.

Table 1: Examples of Aromatic Amine Reactants for the Synthesis of N-Arylsuccinamic Acid Analogs

| Entry | Aromatic Amine (Reactant) | Resulting N-Arylsuccinamic Acid (Product) |

| 1 | Aniline | 4-Oxo-4-(phenylamino)butanoic acid |

| 2 | 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid |

| 3 | 4-Methylaniline (p-Toluidine) | 4-((4-Methylphenyl)amino)-4-oxobutanoic acid |

| 4 | 4-Ethylaniline | 4-((4-Ethylphenyl)amino)-4-oxobutanoic acid |

| 5 | 4-Chloroaniline | 4-((4-Chlorophenyl)amino)-4-oxobutanoic acid |

| 6 | 3-Chloroaniline | 4-((3-Chlorophenyl)amino)-4-oxobutanoic acid |

| 7 | 2-Chloro-6-methylaniline | 4-((2-Chloro-6-methylphenyl)amino)-4-oxobutanoic acid |

| 8 | 4-Bromo-2-chloroaniline | 4-((4-Bromo-2-chlorophenyl)amino)-4-oxobutanoic acid |

| 9 | 3-Nitroaniline | 4-((3-Nitrophenyl)amino)-4-oxobutanoic acid |

| 10 | 4-Nitroaniline | 4-((4-Nitrophenyl)amino)-4-oxobutanoic acid |

| 11 | 2-Nitroaniline | 4-((2-Nitrophenyl)amino)-4-oxobutanoic acid |

| 12 | Benzylamine | 4-(Benzylamino)-4-oxobutanoic acid |

Detailed research findings have demonstrated the successful synthesis of these analogs using various solvents and conditions. For instance, the reaction can be effectively carried out in acetic acid at room temperature, followed by a simple workup procedure to isolate the product. The straightforward nature of this reaction makes it an attractive method for generating a diverse set of aromatic analogs for further study.

Derivatization and Analog Synthesis of 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Chemical Modification at the Carboxyl and Amide Linkages

The carboxyl and amide groups are primary targets for structural elaboration, allowing for the introduction of new functionalities and the construction of more complex molecules.

The synthesis of aspartic acid derivatives incorporating the specified moiety involves the strategic modification of one of the carboxyl groups of aspartic acid. The target compound, (S)-3-amino-4-((2-hydroxyethyl)amino)-4-oxobutanoic acid, is structurally an amide derivative of aspartic acid's side chain (β-carboxyl group).

The general synthetic approach leverages standard peptide coupling chemistry. This process typically involves three key steps:

Protection: The α-amino group and the α-carboxyl group of L-aspartic acid are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine and benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters for the carboxylic acids.

Activation and Coupling: The free β-carboxyl group is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with 2-aminoethanol (ethanolamine) to form the desired amide bond.

Deprotection: The protecting groups on the α-amino and α-carboxyl functionalities are removed under appropriate conditions (e.g., acidolysis for Boc and tBu groups, hydrogenolysis for Cbz and Bzl groups) to yield the final product.

Various synthetic routes for preparing aspartic acid derivatives have been explored, often involving the protection of the α-amino and α-carboxyl groups to achieve regioselective modification of the β-carboxyl group. ijpbs.comnih.gov

Table 1: General Synthetic Strategy for Aspartic Acid Amide Derivatives

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of L-Aspartic Acid | Boc-anhydride, Benzyl bromide | Blocks the α-amino and α-carboxyl groups, leaving the β-carboxyl group free for reaction. |

| 2 | Amide Coupling | 2-Aminoethanol, DCC/EDC | Forms the amide bond between the β-carboxyl group and the amine of ethanolamine (B43304). |

The primary hydroxyl group of the 2-hydroxyethyl moiety in 4-(2-Hydroxyethylamino)-4-oxobutanoic acid is a suitable site for esterification. This allows for the synthesis of acrylate (B77674) and methacrylate (B99206) conjugates, which are valuable as monomers for polymerization. The reaction involves the esterification of the alcohol with acrylic acid, methacrylic acid, or their more reactive derivatives like acryloyl chloride or methacrylic anhydride (B1165640). This process is typically conducted in the presence of an acid catalyst or a dehydrating agent. These monomers can be incorporated into polymer chains, imparting specific functionalities to the resulting material. The reactivity of acrylates and methacrylates in polymerization and other reactions is a subject of extensive study. researchgate.netresearchgate.net

Cyclization and Heterocyclic Scaffold Integration

The linear backbone of this compound and its analogs can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The synthesis of this compound itself proceeds from the ring-opening of succinic anhydride with ethanolamine. Under different reaction conditions, typically involving dehydration, this intermediate or related structures can undergo cyclization to form a seven-membered 1,4-oxazepine (B8637140) ring. The formation of 1,3-oxazepine derivatives is a well-documented process that often involves the cycloaddition reaction between an imine (Schiff base) and a cyclic anhydride, such as succinic, maleic, or phthalic anhydride. jmchemsci.comrdd.edu.iqresearchgate.netscirp.org This reaction proceeds via nucleophilic attack of the imine nitrogen on a carbonyl carbon of the anhydride, followed by ring closure to form the seven-membered heterocyclic system. uokerbala.edu.iq

Table 2: Synthesis of 1,3-Oxazepine-4,7-diones from Anhydrides

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Schiff Base (Imine) | Succinic Anhydride | Reflux in anhydrous solvent (e.g., benzene, THF) | 1,3-Oxazepine-4,7-dione derivative |

| Schiff Base (Imine) | Maleic Anhydride | Reflux in anhydrous solvent | 1,3-Oxazepine-4,7-dione derivative with C=C bond |

Analogous oxobutanoic acids, particularly those with a 1,4-dicarbonyl or equivalent functionality, are key starting materials for synthesizing six-membered pyridazine (B1198779) rings and five-membered thiazole (B1198619) rings.

Pyridazines: The synthesis of pyridazines and their fused derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.commdpi.comnih.gov An analogous 2,4-dioxobutanoic acid, for instance, can react with hydrazine hydrate, leading to a cyclocondensation reaction that forms a pyridazinone ring system. nih.gov

Thiazoles: Thiazole synthesis frequently utilizes the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.commdpi.com An analogous oxobutanoic acid can be modified to fit this scheme. For example, bromination at the alpha position to the ketone (C3) would yield a precursor that, upon reaction with a thioamide (like thiourea), cyclizes to form a substituted thiazole ring. nih.gov

Substituted oxobutanoic acids can undergo intramolecular cyclization to form various heterocyclic products, depending on the nature and position of the substituents. Research has shown that substituted 2-(hydrazono)-4-oxobutanoic acids are particularly prone to such transformations. researchgate.net For example, it has been demonstrated that 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride. researchgate.neturfu.ru This reaction does not form a simple lactone but results in the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, indicating a more complex rearrangement and cyclization pathway. researchgate.neturfu.ru This highlights the rich chemistry of substituted oxobutanoic acids as precursors to complex heterocyclic systems.

Table 3: Intramolecular Cyclization of Substituted Oxobutanoic Acids

| Starting Material | Reagent/Condition | Product | Finding |

|---|

Stereoselective Synthesis of Chiral Forms

The synthesis of specific chiral forms, or enantiomers, of this compound is a critical area of research, as the biological activity of chiral molecules can differ significantly between their enantiomeric forms. While direct stereoselective synthesis of this specific compound is not extensively detailed in the provided search results, established principles of asymmetric synthesis and chiral resolution offer viable pathways to obtain the desired enantiomerically pure forms. These methods generally involve either separating a racemic mixture or using chiral catalysts or auxiliaries to direct the synthesis towards a specific stereoisomer.

One of the most common approaches for separating enantiomers is chiral resolution . This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods such as crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, pure enantiomers. For a carboxylic acid like this compound, chiral amines such as brucine (B1667951) or ephedrine (B3423809) could serve as resolving agents. Similarly, the hydroxyl group could be esterified with a chiral acid.

Another powerful technique is asymmetric synthesis , which aims to selectively create one enantiomer over the other. wikipedia.org This can be achieved through several strategies:

Chiral Pool Synthesis : This method utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars, to synthesize the target molecule. tcichemicals.com

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans aldol (B89426) reaction is a well-known example of this approach, although not directly applicable here, it illustrates the principle. tcichemicals.com

Asymmetric Catalysis : In this approach, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. This is often a highly efficient method. For instance, chiral isothiourea catalysts have been successfully used in the kinetic resolution of alcohols through acylation. nih.gov Similarly, metal complexes with chiral ligands, such as those derived from Schiff bases or binaphthol scaffolds, are widely used for asymmetric oxidations and other transformations that could be adapted for the synthesis of precursors to the target molecule. nih.govnih.gov

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. nih.gov This has been demonstrated in the resolution of alcohols using chiral catalysts. nih.gov

For the synthesis of chiral this compound, a potential strategy would involve the stereoselective synthesis of a chiral precursor, such as a chiral derivative of succinic acid or a chiral amino alcohol, followed by a coupling reaction. For example, an asymmetric aldol reaction could be employed to create the necessary stereocenters in a precursor molecule, which is then further elaborated. nih.govpurdue.edu

The following table summarizes various stereoselective synthesis strategies that could be conceptually applied to produce chiral forms of this compound, based on general principles of asymmetric synthesis.

| Synthesis Strategy | Description | Key Reagents/Catalysts | Potential Application |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts or derivatives. wikipedia.org | Chiral resolving agents (e.g., chiral amines or acids). wikipedia.org | Separation of racemic this compound. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. nih.govnih.gov | Chiral metal complexes (e.g., Ti, V), organocatalysts (e.g., isothioureas). nih.govnih.gov | Asymmetric hydrogenation or oxidation of a precursor to introduce chirality. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. tcichemicals.com | Evans auxiliaries, pseudoephedrine. nih.gov | Diastereoselective alkylation or acylation of a precursor molecule. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. nih.gov | Enzymes (e.g., lipases), chiral acylation catalysts. nih.gov | Selective acylation or hydrolysis of a racemic precursor. |

While specific, detailed research findings on the stereoselective synthesis of this compound are not prevalent in the provided search results, the established methodologies in asymmetric synthesis provide a clear and viable roadmap for obtaining its chiral forms.

Organic Reaction Mechanisms and Chemical Transformations Involving 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Hydrolytic Stability and Mechanism of Amide Bond Cleavage

The hydrolysis of the amide bond in 4-(2-hydroxyethylamino)-4-oxobutanoic acid, which leads to the formation of succinic acid and 2-aminoethanol, can be catalyzed by either acid or base. Amides are generally resistant to hydrolysis and often require heating and strong acidic or basic conditions to proceed at a reasonable rate. byjus.com

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of the amide is initiated by the protonation of the carbonyl oxygen. khanacademy.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated by a hydronium ion (H₃O⁺), forming a resonance-stabilized cation where the positive charge is delocalized between the oxygen and carbon atoms. chemguide.co.uklibretexts.org This activation step makes the carbonyl carbon a better electrophile.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine). libretexts.orgmq.edu.au

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine (2-aminoethanol) as a leaving group. libretexts.orgyoutube.com

Deprotonation: A water molecule acts as a base to deprotonate the carbonyl group, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product, succinic acid. libretexts.org

Base-Catalyzed Hydrolysis Pathways

In the presence of a strong base, such as sodium hydroxide (B78521), the amide undergoes hydrolysis via a nucleophilic acyl substitution mechanism. Unlike acid catalysis, this process is base-promoted as a full equivalent of the base is consumed. libretexts.org

The mechanism involves these steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step expels the amide ion (⁻NHCH₂CH₂OH) as the leaving group. The amide ion is a very poor leaving group, making this step difficult and often rate-determining. uomustansiriyah.edu.iqchemistrysteps.com

Acid-Base Reaction: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid (succinic acid). This irreversible acid-base reaction drives the equilibrium towards the products, forming a carboxylate salt (sodium succinate) and the neutral amine (2-aminoethanol). libretexts.orgchemistrysteps.com

Heating is typically required to overcome the high activation energy associated with expelling the poor leaving group. chemistrysteps.com

| Condition | Catalyst/Reagent | Key Intermediate | Products | Driving Force |

| Acidic | H₃O⁺ (catalyst) | Protonated tetrahedral intermediate | Succinic acid + 2-Aminoethanol (as ammonium (B1175870) salt) | Protonation of the leaving group |

| Basic | OH⁻ (reagent) | Tetrahedral alkoxide intermediate | Succinate (B1194679) (salt) + 2-Aminoethanol | Irreversible deprotonation of the carboxylic acid product |

Oxidative and Reductive Transformation Pathways

The presence of a primary alcohol, a carboxylic acid, and an amide group allows for various oxidation and reduction reactions, which can be targeted to specific functional groups depending on the reagents and conditions employed.

Oxidation Reactions of Carboxylic Acids and Hydroxyl Groups

The primary alcohol (-CH₂OH) in this compound is the most susceptible functional group to oxidation. Carboxylic acids are generally resistant to further oxidation, while the amide group is also stable under typical oxidative conditions.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. wikipedia.orgchemguide.co.uk

Partial Oxidation to an Aldehyde: Using mild oxidizing agents in the absence of water can yield the corresponding aldehyde. wikipedia.org

Full Oxidation to a Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol to a carboxylic acid. wikipedia.orglibretexts.org This reaction typically proceeds through an aldehyde intermediate, which is then hydrated and further oxidized. wikipedia.org The resulting product would be N-(carboxymethyl)succinamic acid.

The choice of oxidizing agent is critical for controlling the extent of the oxidation. chemguide.co.uk

| Oxidizing Agent | Typical Conditions | Product from Hydroxyl Group |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Carboxylic Acid wikipedia.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid wikipedia.org |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution, heat | Carboxylic Acid libretexts.org |

Reduction Processes Affecting Amide and Carboxyl Functions

Both the amide and carboxylic acid groups can be reduced, typically using powerful hydride-donating reagents. The selectivity of the reduction depends on the choice of the reducing agent.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both amides and carboxylic acids. masterorganicchemistry.comucalgary.ca

The amide group is reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). uomustansiriyah.edu.iqucalgary.cajove.com

The carboxylic acid group is reduced to a primary alcohol. chemistrysteps.com

Therefore, the complete reduction of this compound with LiAlH₄ would yield 4-(ethylamino)butane-1,2-diol.

The mechanism for amide reduction with LiAlH₄ is distinct from that of other carbonyl compounds. It involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an oxygen-aluminum bond. The intermediate then collapses, eliminating an aluminate species to form a reactive iminium ion, which is subsequently reduced by a second equivalent of hydride to the amine. ucalgary.cajove.com

| Reducing Agent | Functional Group(s) Reduced | Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Amide and Carboxylic Acid | Amine and Primary Alcohol |

| Borane (BH₃∙THF) | Primarily Carboxylic Acid | Primary Alcohol (Amide may be slowly reduced) |

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The amide carbonyl carbon is an electrophilic center, but amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. uomustansiriyah.edu.iqbyjus.comlibretexts.org This reduced reactivity is due to the resonance stabilization provided by the nitrogen atom's lone pair of electrons, which delocalizes into the carbonyl group, giving the C-N bond significant double-bond character. byjus.comlibretexts.org This stabilization is lost upon forming the tetrahedral intermediate, making the initial nucleophilic attack energetically unfavorable. byjus.com

Despite their low reactivity, amides can undergo nucleophilic acyl substitution under forcing conditions. youtube.comlibretexts.org For this compound, this would primarily involve the amide carbonyl.

The general mechanism involves two steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgfuturelearn.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. In this case, the leaving group would be the 2-hydroxyethylamino group. libretexts.orgfuturelearn.com

Strong bases are poor leaving groups, and since the conjugate acid of the leaving group (2-aminoethanol) is a weak acid, the 2-hydroxyethylamino group is a poor leaving group, further contributing to the low reactivity of the amide. libretexts.org Reactions such as conversion to esters (alcoholysis) or other amides (transamidation) would require harsh conditions or specific catalysts to proceed efficiently.

Rearrangement Reactions Involving Related Acyl Derivatives

Acyl derivatives related to this compound can theoretically undergo a variety of rearrangement reactions, which are fundamental transformations in organic synthesis for altering molecular frameworks. These reactions often proceed through key intermediates like isocyanates or nitrenes, leading to the formation of amines, amides, or other nitrogen-containing functional groups. While specific studies on the rearrangement of acyl derivatives of this compound are not extensively documented, the principles of several classical rearrangement reactions can be applied to its potential derivatives.

One of the most relevant types of rearrangement for N-(2-hydroxyethyl) amides is the intramolecular O- to N-acyl migration. This process involves the transfer of an acyl group from the oxygen of the hydroxyethyl (B10761427) moiety to the nitrogen of the amide. This type of rearrangement is a known phenomenon in peptide chemistry involving serine or threonine residues and has been utilized in the development of water-soluble prodrugs. nih.govresearchgate.net The migration typically proceeds through a five-membered ring intermediate and the direction of the transfer (N to O or O to N) can be controlled by pH. researchgate.net

Other classical rearrangement reactions could be envisaged for suitably functionalized derivatives of this compound. These include the Curtius, Lossen, and Hofmann rearrangements, all of which proceed via an isocyanate intermediate.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate can then be trapped by various nucleophiles; for instance, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol yields a carbamate. wikipedia.orgnih.govnrochemistry.com The formation of the isocyanate is believed to be a concerted process, avoiding the generation of a free acyl nitrene. wikipedia.org

The Lossen rearrangement is the conversion of a hydroxamic acid derivative (typically an O-acyl, O-sulfonyl, or O-phosphoryl ester) into an isocyanate. unacademy.comwikipedia.orglscollege.ac.in The reaction is initiated by a base, which deprotonates the hydroxamic acid derivative, leading to a concerted rearrangement that expels a carboxylate, sulfonate, or phosphate anion. lscollege.ac.in Similar to the Curtius rearrangement, the resulting isocyanate can be hydrolyzed to an amine or react with other nucleophiles. unacademy.comwikipedia.org Recent studies have also explored catalyst- and additive-free conditions for the Lossen rearrangement. rsc.org

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. nrochemistry.com The reaction is typically carried out using bromine in an aqueous solution of sodium hydroxide, which forms sodium hypobromite in situ. nrochemistry.com The amide is converted to an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate that is subsequently hydrolyzed to the amine. nrochemistry.com

Another significant rearrangement is the Beckmann rearrangement , which transforms an oxime into an N-substituted amide under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgadichemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is anti to the leaving group, resulting in the formation of a nitrilium ion, which is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.comadichemistry.com

The following table summarizes these potential rearrangement reactions for acyl derivatives conceptually related to this compound.

| Rearrangement Reaction | Starting Material Derivative | Key Intermediate | Product Class |

| O- to N-Acyl Migration | O-Acyl derivative of this compound | Five-membered cyclic intermediate | N-Acyl derivative |

| Curtius Rearrangement | Acyl azide derivative of the carboxylic acid function | Isocyanate | Amine, Carbamate, Urea |

| Lossen Rearrangement | O-Acylated hydroxamic acid derivative of the carboxylic acid function | Isocyanate | Amine, Urea |

| Hofmann Rearrangement | Primary amide derivative of the carboxylic acid function | Isocyanate | Amine |

| Beckmann Rearrangement | Oxime derivative of a related ketonic structure | Nitrilium ion | N-Substituted amide |

Analytical Characterization Methodologies for 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is a cornerstone for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture of 4-(2-Hydroxyethylamino)-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a DMSO-d6 solvent, the spectrum is expected to show distinct signals for the different proton groups in the molecule. researchgate.net For instance, a triplet observed at approximately 3.49 ppm (J=5.4 Hz) can be attributed to the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂-OH). researchgate.net Another triplet, appearing at around 2.76 ppm (J=5.4 Hz), likely corresponds to the methylene group attached to the nitrogen atom (-NH-CH₂-). researchgate.net A singlet at approximately 2.23 ppm is characteristic of the two methylene groups within the succinic acid backbone (-CH₂-CH₂-). researchgate.net The protons of the hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts can vary depending on concentration and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, four distinct signals are anticipated for the carbon backbone. The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-185 ppm. The carbonyl carbon of the amide group will also appear in the downfield region, generally between 160-175 ppm. The methylene carbons of the succinic acid moiety are expected to resonate at approximately 25-40 ppm. The methylene carbon bonded to the nitrogen of the ethylamino group would likely appear in the 35-50 ppm range, while the methylene carbon attached to the hydroxyl group is anticipated between 55-65 ppm.

| Proton (¹H) | Approximate Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂ -OH | 3.49 | Triplet | 5.4 |

| -NH-CH₂ - | 2.76 | Triplet | 5.4 |

| -CH₂ -CH₂ - | 2.23 | Singlet | N/A |

| -OH | Variable | Broad Singlet | N/A |

| -NH - | Variable | Broad Singlet | N/A |

| -COOH | Variable | Broad Singlet | N/A |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 185 |

| -C ONH- | 160 - 175 |

| -C H₂-OH | 55 - 65 |

| -NH-C H₂- | 35 - 50 |

| -C H₂-C H₂- | 25 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound is expected to display characteristic absorption bands for its constituent functional groups.

A broad absorption band in the region of 3500-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amide. researchgate.net The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the methylene groups are expected to appear in the 2950-2850 cm⁻¹ range. A strong and characteristic absorption band for the C=O stretching of the carboxylic acid will likely be observed between 1725-1700 cm⁻¹. helixchrom.com The C=O stretching of the amide group (Amide I band) is anticipated to appear around 1650 cm⁻¹. researchgate.net The N-H bending vibration of the amide (Amide II band) typically occurs in the 1550-1510 cm⁻¹ region. Furthermore, C-N stretching vibrations can be expected in the 1400-1000 cm⁻¹ range, and C-O stretching of the alcohol and carboxylic acid will also appear in this fingerprint region.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H (Alcohol) & N-H (Amide) Stretch | 3500 - 3200 (Broad) |

| C-H (Alkyl) Stretch | 2950 - 2850 |

| C=O (Carboxylic Acid) Stretch | 1725 - 1700 |

| C=O (Amide I) Stretch | ~1650 |

| N-H (Amide II) Bend | 1550 - 1510 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of a molecule.

For this compound (C₆H₁₁NO₄), the expected monoisotopic mass is approximately 161.0688 g/mol . In HRMS, the measured mass should be very close to this theoretical value, confirming the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule may include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen atom is also a possibility. libretexts.org

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Monoisotopic Mass | ~161.0688 g/mol |

| Common Fragments (m/z) | [M-H₂O]⁺, [M-COOH]⁺, fragments from amide bond cleavage |

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method for analysis and purification.

A typical RP-HPLC setup would employ a C18 stationary phase. Due to the polar nature of the analyte, a highly aqueous mobile phase would be necessary. A gradient elution, starting with a high percentage of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or a buffer like ammonium (B1175870) formate) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol (B129727), would likely be effective for elution and separation from nonpolar impurities. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) where the carbonyl groups show some absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area can be used to quantify its purity.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |

| Detection | UV at low wavelength (~210 nm), ELSD, or MS |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and efficient analytical technique widely used to monitor the progress of the synthesis of this compound from its precursors, succinic anhydride (B1165640) and ethanolamine (B43304). Its simplicity and speed allow for the qualitative assessment of the presence of starting materials, the formation of the product, and the potential presence of impurities.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation of the components. Given the polar nature of this compound, which contains a carboxylic acid, an amide, and a hydroxyl group, a relatively polar solvent system is required. A mixture of a polar organic solvent and a small amount of an acidic component to suppress the ionization of the carboxylic acid is often effective.

Visualization of the separated spots on the TLC plate can be achieved by various methods. As the compound lacks a strong chromophore, direct visualization under UV light might be challenging unless the plate contains a fluorescent indicator. Therefore, staining with a chemical reagent is typically employed. A common stain for compounds with amine or amide groups is ninhydrin (B49086), which upon heating produces a characteristic colored spot. Alternatively, a potassium permanganate (B83412) stain can be used, which reacts with the hydroxyl group and other oxidizable functionalities, appearing as a yellow-brown spot on a purple background.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored.

Table 1: Illustrative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of ethyl acetate (B1210297), methanol, and acetic acid (e.g., in a ratio of 7:2:1) is a plausible system. The polarity can be adjusted by varying the solvent ratios to achieve optimal separation. |

| Visualization | Staining with a potassium permanganate solution or a ninhydrin solution followed by gentle heating. |

| Expected Rf Values | The Rf value for this compound is expected to be lower than that of the less polar starting material, succinic anhydride, and potentially different from ethanolamine depending on the exact mobile phase composition. |

Column Chromatography for Scalable Purification

For the purification of this compound on a larger scale than what is feasible with preparative TLC, column chromatography is the method of choice. This technique operates on the same principles of differential partitioning between a stationary and a mobile phase as TLC but allows for the separation of gram-to-kilogram quantities of material.

The stationary phase most commonly used for the purification of polar organic compounds like this compound is silica gel. The crude product, once the reaction is complete, is typically adsorbed onto a small amount of silica gel and then carefully loaded onto the top of a prepared column packed with silica gel.

The selection of the mobile phase (eluent) is crucial for a successful separation and is often guided by the results obtained from TLC analysis. The goal is to find a solvent system that provides a good separation between the desired product and any unreacted starting materials or byproducts. A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often employed to effectively separate compounds with a wide range of polarities. For this compound, a gradient starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., methanol) would likely be effective.

Fractions are collected as the eluent passes through the column, and these fractions are analyzed by TLC to determine which ones contain the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: Representative Column Chromatography Conditions for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the concentration of methanol to 10-20%. The exact gradient profile would be optimized based on the specific impurity profile of the crude product. |

| Sample Loading | The crude product can be dissolved in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading). |

| Fraction Analysis | Thin-Layer Chromatography (TLC) using the system described in the previous section. |

Comprehensive Structure Elucidation and Evaluation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethylene (B1197577) bridge of the succinic acid moiety, and the two methylene groups of the hydroxyethylamino side chain. The chemical shifts and coupling patterns of these protons are characteristic of their respective environments. For instance, the protons adjacent to the amide nitrogen and the hydroxyl group will appear at a lower field (higher ppm) compared to the protons of the succinate (B1194679) backbone. A ¹H NMR spectrum reported for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) showed a triplet at approximately 3.49 ppm, another triplet at 2.76 ppm, and a singlet at 2.23 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule and their chemical environment. For this compound, distinct signals are expected for the two carbonyl carbons (one from the carboxylic acid and one from the amide), the two methylene carbons of the succinate moiety, and the two methylene carbons of the hydroxyethyl (B10761427) group. The chemical shifts of these carbons are indicative of their functional group. For example, the carbonyl carbons will resonate at a much lower field (higher ppm) than the sp³ hybridized methylene carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-CH₂- (Succinate) | ~2.4 - 2.6 | ~29 - 31 |

| -CH₂-N- | ~3.2 - 3.4 | ~41 - 43 |

| -CH₂-OH | ~3.5 - 3.7 | ~59 - 61 |

| C=O (Amide) | - | ~172 - 174 |

| C=O (Acid) | - | ~174 - 176 |

| N-H | ~7.8 - 8.2 (broad) | - |

| O-H | Variable (broad) | - |

| COOH | ~12.0 (broad) | - |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of the compound (161.16 g/mol ).

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for amides include cleavage of the amide bond. For this compound, characteristic fragments would be expected from the loss of water from the hydroxyl group, the cleavage of the C-N amide bond, and the fragmentation of the succinic acid backbone.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

| 162 | [M+H]⁺ |

| 144 | [M+H - H₂O]⁺ |

| 116 | [M+H - COOH]⁺ |

| 101 | [Succinic anhydride + H]⁺ |

| 62 | [HOCH₂CH₂NH₃]⁺ |

The combination of these spectroscopic methods provides a comprehensive and unambiguous characterization of the chemical structure of this compound, ensuring its identity and purity for subsequent applications.

Enzymatic Interactions and Biocatalysis Involving 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Substrate Binding and Catalysis by Relevant Enzymes

The interaction of small molecules with enzymes is fundamental to understanding their biological roles. For 4-(2-Hydroxyethylamino)-4-oxobutanoic acid, enzymes such as aldolases and dehydrogenases are of particular interest due to the compound's structural features, which include carboxylic acid and hydroxyethylamino moieties.

Interactions with Aldolases and Dehydrogenases in Model Systems

Stereoselective Biocatalytic Transformations of Ketone and Carboxylic Acid Precursors

Biocatalysis offers an environmentally friendly approach to producing chiral molecules with high selectivity. Carboxylic acid reductases (CARs), for instance, can convert a wide range of carboxylic acids into their corresponding aldehydes, which can then be further transformed into alcohols. nih.gov These enzymes are promising for the sustainable synthesis of industrial chemicals. nih.gov

The stereoselective transformation of ketone and carboxylic acid precursors is a cornerstone of modern biocatalysis. Enzymes are used to achieve high enantiomeric excess in the synthesis of valuable chiral compounds. While the principles of stereoselective biocatalysis are well-established for various precursors, specific research outlining the use of this compound as a substrate or product in such transformations of its ketone or carboxylic acid precursors is not detailed in the available search results.

Investigation of Metabolic Enzyme Systems (e.g., Cytochrome P450-mediated transformations in non-human liver models)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. nih.gov Investigating the interaction of compounds with these enzymes is crucial for drug development and toxicology. Non-human liver models, such as those from rats, dogs, monkeys, and pigs, are frequently used to study metabolic pathways, though inter-species differences must be carefully considered. nih.govnih.gov For example, dogs may be suitable for modeling processes involving CYP2D, while pigs can be good models for CYP3A activity. nih.gov A comprehensive understanding of a compound's metabolic fate requires detailed studies, often with isolated CYP forms. nih.gov However, specific investigations into the cytochrome P450-mediated transformations of this compound in any non-human liver models have not been identified in the reviewed scientific literature.

Theoretical and Computational Studies of 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and chemical behavior. These studies are essential for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational quantum mechanics modeling method used to investigate the electronic structure of molecules. researchgate.net This approach is widely used to predict various molecular properties with high accuracy. For 4-(2-Hydroxyethylamino)-4-oxobutanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the molecule's most stable (ground state) geometry. nih.gov

These calculations yield key structural and electronic parameters. The optimized molecular geometry provides precise data on bond lengths, bond angles, and dihedral angles. Other calculated properties include the total energy of the molecule, its dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which reveal the partial positive and negative charges on each atom. researchgate.net This information is foundational for understanding the molecule's polarity and the nature of its covalent bonds.

| Property | Description |

|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including specific bond lengths (Å) and bond angles (°). |

| Total Energy | The calculated total energy of the molecule in its optimized state, indicating its thermodynamic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

| Atomic Charges | Calculates the partial charge on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. dergipark.org.tr These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). dergipark.org.tr

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or change in electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule; a higher value indicates a better electrophile. dergipark.org.tr |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the physical movements and interactions of molecules over time, which is crucial for understanding their behavior in a biological context.

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is performed to identify the various possible 3D arrangements (conformers) of the molecule and to determine their relative stabilities. This analysis helps in understanding which shapes the molecule is most likely to adopt under physiological conditions.

These studies also illuminate the potential for intermolecular interactions. The presence of multiple functional groups—a carboxylic acid, an amide, and a hydroxyl group—makes this compound capable of forming a complex network of hydrogen bonds, both with itself and with solvent molecules like water. Understanding these interactions is key to predicting its solubility and how it might recognize and bind to a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound, optimized using DFT, is then placed into the active site of the protein. Docking algorithms sample a large number of possible binding poses and score them based on binding affinity (or docking score), typically expressed in kcal/mol. mdpi.com

The results provide two critical pieces of information:

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction. More negative scores generally indicate stronger binding.

Binding Pose: The specific 3D orientation of the ligand within the active site, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds with specific amino acid residues. nih.gov This information is vital for understanding the basis of molecular recognition and for designing more potent molecules.

| Parameter | Description |

|---|---|

| Target Protein (PDB ID) | The biological macromolecule (e.g., an enzyme or receptor) being studied, identified by its unique Protein Data Bank code. researchgate.net |

| Binding Affinity (kcal/mol) | The calculated free energy of binding, which indicates the stability of the ligand-protein complex. |

| Key Interacting Residues | The specific amino acids in the protein's active site that form significant interactions (e.g., hydrogen bonds) with the ligand. nih.gov |

| Type of Interactions | The nature of the non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, or salt bridges. |

Environmental Fate and Degradation Mechanisms of 4 2 Hydroxyethylamino 4 Oxobutanoic Acid

Chemical Degradation Pathways in Aqueous Environments

The primary chemical degradation pathways for 4-(2-Hydroxyethylamino)-4-oxobutanoic acid in aqueous environments are anticipated to be hydrolysis of the amide bond and, to a lesser extent, oxidative processes. The rates of these reactions are heavily influenced by environmental conditions such as pH and the presence of oxidizing agents.

The central mechanism for the abiotic degradation of this compound is the hydrolysis of its amide linkage. This reaction cleaves the molecule into succinic acid and 2-aminoethanol. The rate of amide hydrolysis is known to be significantly dependent on pH, exhibiting both acid and base catalysis.

Table 1: Predicted Influence of pH on the Hydrolytic Degradation Rate of this compound This table is based on general principles of amide hydrolysis due to the absence of specific experimental data for the target compound.

| pH Range | Catalysis Mechanism | Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (pH < 4) | Specific Acid Catalysis | Moderate to High |

| Near-Neutral (pH 6-8) | Uncatalyzed (Water-mediated) | Low |

| Alkaline (pH > 10) | Specific Base Catalysis | High |

Oxidative degradation of this compound can occur through reactions with various oxidants present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can be generated photochemically or through other chemical processes in sunlit surface waters.

Radical-mediated pathways can lead to the oxidation of the aliphatic carbon backbone and the N-(2-hydroxyethyl) group. The presence of the hydroxyl group on the ethyl substituent may increase the susceptibility of this part of the molecule to oxidative attack. Potential products of oxidative degradation could include smaller carboxylic acids, aldehydes, and ultimately, mineralization to carbon dioxide and water. Studies on the oxidative degradation of other N-alkylamides have shown that the reaction can lead to a variety of carbonyl derivatives, depending on the specific structure of the alkyl group and the reaction conditions.

Biological Degradation in Environmental Matrices

The biodegradability of this compound is expected to be a significant pathway for its removal from the environment. The presence of functional groups that are readily metabolized by microorganisms suggests a high potential for biological degradation.

The most probable initial step in the microbial metabolism of this compound is the enzymatic hydrolysis of the amide bond by amidase or similar hydrolase enzymes. This would yield succinic acid and 2-aminoethanol. Both of these resulting compounds are well-known to be readily biodegradable.

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic pathway in a vast number of aerobic and anaerobic microorganisms. nih.gov Therefore, once formed, it would be rapidly metabolized and mineralized. ntnu.noacs.orgwikipedia.org 2-aminoethanol is also known to be degraded by various microorganisms, which can utilize it as a source of carbon and nitrogen.

Based on the predicted microbial metabolism, the primary biodegradation intermediates of this compound would be:

Succinic acid: A dicarboxylic acid that is a common metabolite.

2-Aminoethanol: A simple amino alcohol.

These intermediates are not expected to persist in the environment under aerobic conditions and would be further metabolized by microbial communities. The ultimate biodegradation products would be carbon dioxide, water, and inorganic nitrogen, indicating complete mineralization of the parent compound.

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound degrades in the environment is influenced by several key parameters. These factors can affect both chemical and biological degradation pathways.

Table 2: Influence of Key Environmental Parameters on the Degradation of this compound

| Parameter | Effect on Degradation | Rationale |

|---|---|---|

| pH | Significant | Directly influences the rate of chemical hydrolysis of the amide bond (acid and base catalysis). Also affects microbial activity, with most bacteria favoring near-neutral pH. |

| Temperature | Significant | Higher temperatures generally increase the rates of both chemical reactions (hydrolysis, oxidation) and microbial metabolism, up to an optimal temperature for the specific microbial community. |

| Microbial Population | Critical for Biodegradation | The presence of a diverse and adapted microbial community with the necessary enzymes (e.g., amidases) is essential for efficient biological degradation. |

| Oxygen Availability | Significant | Aerobic conditions are generally more favorable for the complete mineralization of organic compounds, including the expected degradation products of succinic acid and 2-aminoethanol. |

| Nutrient Availability | Moderate | The presence of other essential nutrients (e.g., phosphorus) can influence the overall rate of microbial activity and thus biodegradation. |

Effects of Temperature, pH, and Oxygen Availability

The degradation of this compound in the environment is expected to be significantly influenced by abiotic factors such as temperature, pH, and the presence of oxygen. These factors primarily affect the stability of the amide bond, which is the most susceptible linkage to hydrolysis.

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of amides. quora.com The amide bond, while relatively stable, will undergo cleavage at a faster rate at elevated temperatures. quora.com This is because higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed, leading to the formation of succinic acid and 2-aminoethanol. In natural environments, this means the compound is likely to be more persistent in colder climates compared to warmer regions.

pH: The rate of amide hydrolysis is highly dependent on pH. nih.gov The reaction can be catalyzed by both acids and bases. khanacademy.orgbyjus.com Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.ca Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. libretexts.org The rate of hydrolysis is generally slowest at or near neutral pH. nih.gov Therefore, in acidic or alkaline soils and waters, this compound is expected to degrade more rapidly than in neutral environments.

Oxygen Availability: The availability of oxygen primarily influences the oxidative degradation pathways of organic molecules. While direct data on this compound is unavailable, the presence of oxygen can lead to the formation of reactive oxygen species (ROS) in the environment, which can contribute to the degradation of organic compounds. Oxidative degradation of amides can occur, although it is generally a less common pathway than hydrolysis. bohrium.comnih.gov The presence of dissolved metals can also influence the rate of oxidative degradation. nih.gov In anaerobic environments, degradation would primarily proceed through non-oxidative pathways like hydrolysis.

Interactive Table 1: Predicted Influence of Environmental Factors on the Degradation Rate of this compound

| Environmental Factor | Condition | Expected Impact on Degradation Rate | Primary Degradation Mechanism |

| Temperature | Low (e.g., 4°C) | Slow | Hydrolysis |

| Moderate (e.g., 20°C) | Moderate | Hydrolysis | |

| High (e.g., 35°C) | Fast | Hydrolysis | |

| pH | Acidic (e.g., pH 3-5) | Increased | Acid-catalyzed hydrolysis |

| Neutral (e.g., pH 6-8) | Slowest | Uncatalyzed hydrolysis | |

| Alkaline (e.g., pH 9-11) | Increased | Base-catalyzed hydrolysis | |

| Oxygen | Aerobic | Potential for moderate oxidative degradation | Oxidation |

| Anaerobic | Primarily hydrolysis-dependent | Hydrolysis |

Role of Oxidizing Agents and Catalysts in Environmental Transformation

The transformation of this compound in the environment can be significantly accelerated by the presence of oxidizing agents and catalysts.

Oxidizing Agents: Various oxidizing agents present in the environment can contribute to the degradation of organic molecules. These can include photochemically generated species like hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. These highly reactive species can abstract hydrogen atoms or add to the molecule, initiating a cascade of oxidative reactions that can ultimately lead to the cleavage of the amide bond and other parts of the molecule. Other potential environmental oxidants include ozone and nitrate (B79036) radicals. While specific studies on this compound are lacking, the general principles of oxidative degradation of organic compounds suggest that these agents would play a role in its environmental transformation. acs.org

Catalysts: As previously mentioned, both acids and bases act as catalysts for the hydrolysis of the amide bond in this compound. ucalgary.ca In addition to chemical catalysts, enzymatic catalysis by microorganisms is a major pathway for the degradation of organic compounds in the environment. Microorganisms produce a vast array of enzymes, including amidases (also known as acylamidases), which are specifically designed to hydrolyze amide bonds. researchgate.net These enzymes provide an alternative reaction pathway with a lower activation energy, thereby significantly accelerating the rate of hydrolysis at ambient temperatures and neutral pH. libretexts.org The presence of microbial populations adapted to degrading similar compounds would likely lead to the biodegradation of this compound into succinic acid and 2-aminoethanol, which are readily biodegradable substances. europa.eu

Interactive Table 2: Examples of Oxidizing Agents and Catalysts and Their Potential Role in the Degradation of this compound

| Agent/Catalyst Type | Specific Example(s) | Environmental Compartment | Expected Effect |

| Oxidizing Agent | Hydroxyl radical (•OH) | Atmosphere, Surface Water | Initiation of oxidative degradation |

| Ozone (O₃) | Atmosphere, Water Treatment | Oxidation of the molecule | |

| Catalyst | Protons (H⁺) | Acidic Soils, Acid Rain | Acid-catalyzed hydrolysis |

| Hydroxide ions (OH⁻) | Alkaline Soils, Industrial Effluents | Base-catalyzed hydrolysis | |

| Microbial Amidases | Soil, Water, Sediments | Enzymatic hydrolysis |

Conclusion and Future Research Directions in 4 2 Hydroxyethylamino 4 Oxobutanoic Acid Research

Unaddressed Questions in Synthetic Accessibility and Yield Optimization

The primary synthetic route to 4-(2-Hydroxyethylamino)-4-oxobutanoic acid involves the reaction of succinic anhydride (B1165640) with ethanolamine (B43304). researchgate.net While seemingly straightforward, the optimization of this synthesis for high yield, purity, and sustainability presents several unresolved challenges that merit further investigation.

Key among these is the minimization of side products. The reaction can potentially lead to the formation of a diamide, where a second molecule of ethanolamine reacts with the newly formed carboxylic acid group, or the cyclization of the desired product into N-(2-hydroxyethyl)succinimide, particularly under harsh reaction conditions. sigmaaldrich.com A systematic study of reaction parameters is necessary to delineate the optimal conditions that favor the formation of the target mono-amide.

Future research should focus on:

Solvent Effects: A thorough investigation into the influence of different solvents (polar, non-polar, protic, aprotic) on reaction kinetics and product distribution. chemicalbook.com

Catalysis: Exploration of various catalysts, including acid, base, and enzymatic catalysts, to improve reaction efficiency and selectivity under milder conditions.

Green Chemistry Approaches: Development of solvent-free or aqueous-based synthetic methods to enhance the environmental friendliness of the process.

Purification Strategies: Establishment of efficient and scalable purification protocols to isolate the target compound from unreacted starting materials and byproducts.

A comparative analysis of potential synthetic strategies and the parameters requiring optimization is presented in Table 1.

| Synthetic Approach | Potential Advantages | Unaddressed Questions/Areas for Optimization | Key Parameters to Investigate |

| Conventional Solvent-Based Synthesis | Well-understood reaction class. | - Byproduct formation (diamide, succinimide).- Harsh reaction conditions may be required.- Scalability and cost-effectiveness. | - Solvent type and polarity.- Reaction temperature and time.- Stoichiometry of reactants.- Catalyst type and loading. |

| Microwave-Assisted Synthesis | - Rapid reaction rates.- Potential for higher yields. | - Thermal stability of the product.- Precise control of reaction parameters. | - Microwave power and irradiation time.- Use of scavenger resins for purification. |

| Enzymatic Synthesis (e.g., using lipases) | - High selectivity.- Mild reaction conditions.- Environmentally benign. | - Enzyme stability and reusability.- Substrate specificity for ethanolamine.- Cost of the enzyme. | - Enzyme source and concentration.- pH and temperature of the reaction medium.- Immobilization techniques for the enzyme. |

This table is interactive. Users can sort and filter the data based on the different parameters.

Elucidation of Novel Biochemical Roles in Diverse Biological Systems

The biological functions of this compound are currently unknown. However, the known activities of structurally related compounds provide a strong impetus for investigating its potential biochemical roles. Succinic acid itself is a crucial intermediate in the citric acid cycle and has emerging roles in cellular signaling. wikipedia.org Furthermore, various derivatives of succinic acid, including succinimides and other amides, are known to possess a wide spectrum of biological activities, such as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. researchgate.netnih.govnih.gov

Future research in this area should be directed towards a systematic screening of the compound's biological effects. Key research avenues include:

Enzyme Inhibition Assays: Given that many succinic acid derivatives are enzyme inhibitors, screening against a panel of enzymes, particularly those involved in metabolic pathways or disease processes, could reveal potential targets. nih.govresearchgate.net

Cell-Based Assays: Investigating the effects of the compound on various cell lines (e.g., cancer cells, immune cells) to identify any cytotoxic, anti-proliferative, or anti-inflammatory effects. nih.gov

Metabolomic Studies: Exploring whether this compound is a natural metabolite in any biological system or if it can be metabolized by cells or microorganisms.

Receptor Binding Assays: Assessing the compound's ability to bind to and modulate the activity of cellular receptors, drawing parallels from other signaling molecules.

The potential, yet unexplored, biological activities of this compound represent a significant frontier in its research.

Advancements in Advanced Analytical Detection and Quantification Methodologies

The development of robust and sensitive analytical methods is a prerequisite for detailed studies in both biological and environmental contexts. The polar nature of this compound, conferred by its carboxylic acid and hydroxyl groups, presents challenges for traditional reversed-phase high-performance liquid chromatography (HPLC).

Future efforts should focus on the development and validation of advanced analytical techniques capable of accurately detecting and quantifying the compound in complex matrices. Promising methodologies include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and could offer superior retention and resolution. hplcchina.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry would provide high sensitivity and selectivity, enabling the identification and quantification of the compound at trace levels in biological fluids or environmental samples. mtc-usa.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This approach would require derivatization of the polar functional groups to increase volatility, but it could offer excellent separation efficiency and definitive structural confirmation. und.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, quantitative NMR (qNMR) could be developed as a primary method for the standardization and purity assessment of the compound.

A comparison of these potential analytical methodologies is provided in Table 2.

| Analytical Technique | Principle | Potential Advantages | Challenges and Areas for Method Development |

| HPLC with UV detection | Separation based on polarity, detection via UV absorbance. | - Widely available.- Cost-effective. | - Poor retention on standard C18 columns.- Requires a chromophore for sensitive detection. |

| HILIC | Partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. | - Excellent retention of polar analytes. | - Matrix effects.- Optimization of mobile phase composition. |

| LC-MS/MS | Separation by LC followed by mass-selective detection. | - High sensitivity and selectivity.- Structural confirmation. | - Ion suppression from matrix components.- Development of fragmentation pathways for quantification. |

| GC-MS (with derivatization) | Separation of volatile derivatives by GC, followed by mass detection. | - High resolution.- Extensive spectral libraries for identification. | - Derivatization step adds complexity and potential for error.- Thermal stability of the derivative. |

This table is interactive, allowing for a side-by-side comparison of the different analytical techniques.

Development of Predictive Models for Environmental Persistence and Transformation

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For this compound, there is a complete lack of data on its persistence, mobility, and transformation in the environment. Given that its precursor, succinic acid, is readily biodegradable, it is plausible that this derivative may also be susceptible to microbial degradation. europa.eu However, the introduction of the amide bond could alter its environmental behavior.

Future research should aim to generate the necessary experimental data to develop predictive models for its environmental fate. This would involve:

Biodegradation Studies: Conducting standardized tests (e.g., OECD guidelines) to determine the rate and extent of its biodegradation in various environmental compartments (water, soil).

Hydrolysis Studies: Assessing the stability of the amide bond to hydrolysis at different pH values relevant to natural waters.

Sorption/Desorption Studies: Measuring the soil adsorption coefficient (Koc) to predict its mobility in soil and potential to leach into groundwater.

Once this data is obtained, it can be used to develop and validate quantitative structure-activity relationship (QSAR) models to predict the environmental persistence and transformation of this and related compounds. mdpi.com

The key parameters needed for building a robust environmental fate model are outlined in Table 3.

| Parameter | Significance | Experimental Method | Modeling Application |

| Biodegradation Half-Life (DT50) | Primary indicator of persistence. | Aerobic and anaerobic biodegradation studies (e.g., OECD 301, 307). | Input for multimedia fate models to predict overall environmental persistence. |

| Hydrolysis Rate Constant (k_h) | Determines abiotic degradation in aquatic environments. | Hydrolysis as a function of pH (e.g., OECD 111). | Predicts concentration in aquatic systems over time. |

| Soil Adsorption Coefficient (K_oc) | Indicates mobility in soil and sediment. | Batch equilibrium method (e.g., OECD 106). | Predicts leaching potential and partitioning between soil and water. |

| Octanol-Water Partition Coefficient (K_ow) | Predicts bioaccumulation potential. | Shake flask or HPLC method (e.g., OECD 107, 117). | Input for bioaccumulation models and QSARs. |

This interactive table highlights the critical data needed for environmental risk assessment.

Integration of Computational Chemistry for Rational Design of Analogs for Mechanistic Probes

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. numberanalytics.com In the context of this compound, computational methods can be instrumental in guiding the synthesis of analogs to probe its potential biochemical mechanisms, even before they are fully elucidated.

Future research should leverage computational chemistry for:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is crucial for understanding its potential interactions with biological macromolecules.